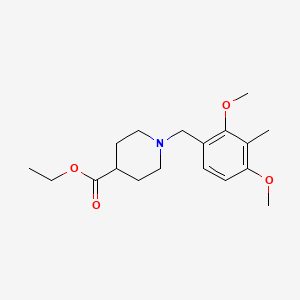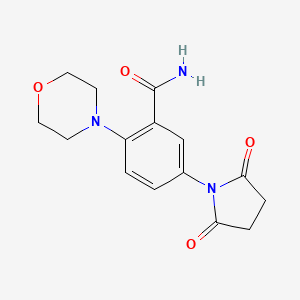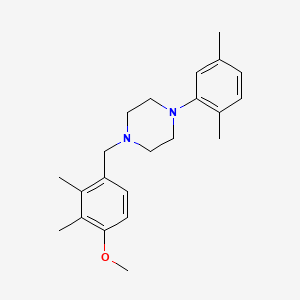
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide, also known as MTA, is a compound that has been extensively studied for its potential as an anticancer agent. MTA belongs to the class of compounds known as acrylamides, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may alter the expression of genes involved in cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the expression of proteins involved in cell cycle regulation, such as cyclin D1 and CDK4. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide in lab experiments is its specificity for HDAC inhibition, which may reduce off-target effects. However, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide is also known to be relatively unstable and may require careful handling and storage. In addition, N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been shown to have low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
Future research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide may focus on improving its stability and solubility, as well as exploring its potential as a combination therapy with other anticancer agents. In addition, further studies may be needed to fully understand the mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide and its potential for use in clinical settings.
Synthesemethoden
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce the migration and invasion of cancer cells. In vivo studies have also shown promising results, with N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)acrylamide inhibiting tumor growth and metastasis in animal models.
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-8-14-15-12(20-8)13-11(17)7-6-9-4-2-3-5-10(9)16(18)19/h2-7H,1H3,(H,13,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMBJFUQKLOQB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(2-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylbenzyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5852993.png)

![2-chloro-4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5853017.png)




![4-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5853065.png)
![methyl 4-[(6-quinoxalinylcarbonyl)amino]benzoate](/img/structure/B5853068.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5853069.png)

![1-[3-(trifluoromethyl)phenyl]ethanone 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5853090.png)

